molecular formula C19H31N3O4 B11771210 tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate CAS No. 886365-15-7

tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B11771210
CAS No.: 886365-15-7
M. Wt: 365.5 g/mol
InChI Key: HRDVPEGYZCNYSZ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is a complex organic compound with the molecular formula C19H31N3O4 It is characterized by the presence of a tert-butyl group, an amino group, and a pyrrolidine ring, along with a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction.

    Attachment of the Dimethoxyphenyl Moiety: This step involves the coupling of the dimethoxyphenyl group to the pyrrolidine ring, often using a palladium-catalyzed cross-coupling reaction.

    Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate group to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate
  • tert-Butyl ((3aR,5s,6aS)-2-(dimethylcarbamoyl)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)carbamate

Uniqueness

tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups and structural features. The presence of the dimethoxyphenyl moiety and the pyrrolidine ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

CAS No.

886365-15-7

Molecular Formula

C19H31N3O4

Molecular Weight

365.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C19H31N3O4/c1-19(2,3)26-18(23)21-14-8-9-22(12-14)15(11-20)13-6-7-16(24-4)17(10-13)25-5/h6-7,10,14-15H,8-9,11-12,20H2,1-5H3,(H,21,23)

InChI Key

HRDVPEGYZCNYSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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